molecular formula C6H12N2O4 B14740489 D-alanyl-D-serine CAS No. 1115-50-0

D-alanyl-D-serine

Cat. No.: B14740489
CAS No.: 1115-50-0
M. Wt: 176.17 g/mol
InChI Key: IPWKGIFRRBGCJO-QWWZWVQMSA-N
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Description

D-alanyl-D-serine is a dipeptide composed of D-alanine and D-serine It is a zwitterionic compound with the molecular formula C₆H₁₂N₂O₄

Preparation Methods

Synthetic Routes and Reaction Conditions

D-alanyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of D-alanine and D-serine as starting materials, which are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically proceeds under mild conditions at room temperature, yielding this compound after purification .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using specific enzymes like D-alanine-D-serine ligase. This method offers high specificity and efficiency, making it suitable for large-scale production. The enzymatic process involves the use of ATP as a cofactor and proceeds under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-alanyl-D-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-alanyl-D-serine has a wide range of applications in scientific research:

Mechanism of Action

D-alanyl-D-serine exerts its effects primarily through its interaction with enzymes involved in bacterial cell wall biosynthesis. It acts as a substrate for D-alanine-D-serine ligase, which catalyzes the formation of peptide bonds in the bacterial cell wall. This interaction is crucial for maintaining the structural integrity of the cell wall and is a target for antibiotic development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-alanyl-D-serine is unique due to its specific role in bacterial cell wall biosynthesis and its potential as a target for antibiotic development. Unlike D-alanyl-D-alanine, which is more commonly studied, this compound offers distinct advantages in terms of its enzymatic interactions and potential therapeutic applications .

Properties

CAS No.

1115-50-0

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m1/s1

InChI Key

IPWKGIFRRBGCJO-QWWZWVQMSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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